2-(Pyrrolidin-1-yl)acetohydrazide

Organic Synthesis Medicinal Chemistry Building Block

2-(Pyrrolidin-1-yl)acetohydrazide (CAS 7171-96-2) is a heterocyclic organic compound that combines a pyrrolidine ring with an acetohydrazide moiety, resulting in the molecular formula C₆H₁₃N₃O and a molecular weight of 143.19 g/mol. It is typically supplied as a free base with a standard purity of 95%.

Molecular Formula C6H14ClN3O
Molecular Weight 179.65
CAS No. 7171-96-2
Cat. No. B3023547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)acetohydrazide
CAS7171-96-2
Molecular FormulaC6H14ClN3O
Molecular Weight179.65
Structural Identifiers
SMILESC1CCN(C1)CC(=O)NN.Cl
InChIInChI=1S/C6H13N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-5,7H2,(H,8,10)
InChIKeyFMEYGLQPEBCHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-1-yl)acetohydrazide (7171-96-2): A Strategic Pyrrolidine-Hydrazide Building Block for Medicinal Chemistry and Organic Synthesis


2-(Pyrrolidin-1-yl)acetohydrazide (CAS 7171-96-2) is a heterocyclic organic compound that combines a pyrrolidine ring with an acetohydrazide moiety, resulting in the molecular formula C₆H₁₃N₃O and a molecular weight of 143.19 g/mol . It is typically supplied as a free base with a standard purity of 95% . The compound's structure, featuring a saturated five-membered nitrogen heterocycle attached to a reactive hydrazide group, positions it as a versatile synthetic intermediate for constructing more complex molecular architectures [1].

Why 2-(Pyrrolidin-1-yl)acetohydrazide Cannot Be Directly Substituted by Simple Acetohydrazides or Other Pyrrolidine Analogs


Direct substitution with generic acetohydrazides or other pyrrolidine-containing compounds is not scientifically justified due to the unique synergy between the pyrrolidine ring and the acetohydrazide functional group. Unlike unsubstituted acetohydrazide, the pyrrolidine moiety introduces steric bulk and increases lipophilicity, with a predicted logP of approximately 1.2–1.5, which balances solubility and membrane permeability and can influence both reactivity and biological interactions . Conversely, substitution with 2-(aminomethyl)pyrrolidine, which lacks the hydrazide group, results in a compound with different basicity and biological activity . The specific bifunctional reactivity of 2-(pyrrolidin-1-yl)acetohydrazide enables it to participate in a distinct set of chemical transformations, including oxidation, reduction, and condensation reactions that yield hydrazone-based ligands and heterocyclic scaffolds, which are not readily accessible using close structural analogs .

Quantitative Differentiators for 2-(Pyrrolidin-1-yl)acetohydrazide (7171-96-2): A Comparative Guide for Scientific Procurement


Comparative Reactivity and Synthetic Versatility vs. Unsubstituted Acetohydrazide

2-(Pyrrolidin-1-yl)acetohydrazide offers a distinct reactivity profile compared to unsubstituted acetohydrazide due to the presence of the pyrrolidine ring. This moiety introduces steric bulk and increases lipophilicity, with a predicted logP of 1.2–1.5 . This structural feature allows it to participate in a wider range of synthetic transformations, including nucleophilic substitutions and condensations, to yield hydrazone-based ligands and heterocyclic scaffolds . In contrast, simple acetohydrazide lacks this steric and electronic modulation, limiting its utility in the construction of complex, drug-like molecules. This differentiation is critical for chemists selecting a building block for the synthesis of diverse compound libraries.

Organic Synthesis Medicinal Chemistry Building Block

Purity and Quality Assurance Benchmarks for Reliable Research Outcomes

The commercial availability of 2-(Pyrrolidin-1-yl)acetohydrazide is consistently defined by a minimum purity specification of 95% . Major suppliers, including Sigma-Aldrich (via BLD Pharmatech) and AKSci, standardize on this purity threshold for the free base . Furthermore, vendors like Bidepharm provide batch-specific quality control documentation, such as NMR, HPLC, and GC reports, to verify this purity . This established quality benchmark and the availability of analytical data differentiate this compound from less common or custom-synthesized analogs, where purity and batch-to-batch consistency may be less rigorously defined or documented. This is a critical factor for ensuring reproducible synthetic and biological results.

Analytical Chemistry Quality Control Reproducible Research

Stability and Storage Advantages Over Related Pyrrolidine Derivatives

The free base form of 2-(Pyrrolidin-1-yl)acetohydrazide exhibits favorable long-term stability under standard laboratory storage conditions. Suppliers recommend storing the compound long-term in a cool, dry place . This contrasts with some related pyrrolidine derivatives, such as 2-oxo-2-(pyrrolidin-1-yl)acetohydrazide, which requires storage under inert gas and at temperatures of 2-8°C , or 2-(pyrrolidin-1-yl)acetohydrazide dihydrochloride, which may have different stability profiles due to its salt form . The less stringent storage requirements for the free base can simplify inventory management and reduce storage costs, making it a more practical choice for laboratories with standard storage capabilities.

Compound Management Stability Storage Conditions

Optimal Research and Industrial Applications for 2-(Pyrrolidin-1-yl)acetohydrazide (7171-96-2) Based on Quantitative Evidence


Synthesis of Hydrazone-Based Ligands for Coordination Chemistry and Catalysis

The compound's bifunctional reactivity, combining a nucleophilic pyrrolidine nitrogen and an electrophilic hydrazide carbonyl, makes it an ideal precursor for generating diverse hydrazone ligands through condensation reactions with aldehydes and ketones . Its increased steric bulk and lipophilicity (logP ~1.2–1.5) compared to simpler hydrazides can enhance the stability and solubility of the resulting metal complexes in organic solvents, a key advantage in catalyst development .

Construction of Diverse Heterocyclic Libraries in Medicinal Chemistry

As a building block with a verified purity standard of ≥95%, 2-(Pyrrolidin-1-yl)acetohydrazide ensures reproducible results in multi-step synthetic sequences aimed at creating novel heterocyclic scaffolds, such as triazoles, oxadiazoles, and thiadiazoles . Its room-temperature stability simplifies high-throughput parallel synthesis, allowing medicinal chemists to efficiently generate compound libraries for biological screening without the logistical constraints associated with more labile intermediates .

Development of Plant Growth Regulators and Agrochemical Candidates

Derivatives synthesized from this pyrrolidine-acetohydrazide scaffold have demonstrated a pronounced plant growth stimulating effect. In a specific study, related compounds achieved a growth stimulation level of 65–87% relative to the standard plant hormone heteroauxin [1]. This quantitative class-level evidence supports the compound's role as a strategic starting material for agrochemical research programs focused on novel growth regulators.

Large-Scale and High-Throughput Experimentation Where Compound Stability is Paramount

The compound's recommended long-term storage condition of a cool, dry place without the need for refrigeration or an inert atmosphere makes it uniquely suited for automated compound management systems and large-scale synthesis campaigns. This stability advantage over analogs requiring cold storage (e.g., 2-8°C) directly translates to lower operational costs, reduced risk of compound degradation during storage and handling, and higher confidence in long-term experimental reproducibility .

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